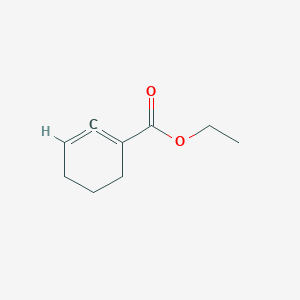

Ethyl cyclohexa-1,2-diene-1-carboxylate

Description

Ethyl cyclohexa-1,2-diene-1-carboxylate is a bicyclic ester featuring a conjugated diene system (1,2-diene) fused to a carboxylate group. This structure imparts unique electronic and steric properties, making it a subject of interest in organic synthesis and materials science. The compound’s strained cyclohexadiene ring and electron-withdrawing ester group influence its reactivity, particularly in cycloaddition reactions and hydrogenation processes.

Properties

CAS No. |

220596-31-6 |

|---|---|

Molecular Formula |

C9H12O2 |

Molecular Weight |

152.19 g/mol |

InChI |

InChI=1S/C9H12O2/c1-2-11-9(10)8-6-4-3-5-7-8/h4H,2-3,5,7H2,1H3 |

InChI Key |

CJTPCASJUCRDHT-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C=CCCC1 |

Origin of Product |

United States |

Preparation Methods

Sodium and Magnesium Metal Reactions

Reactions employing sodium or magnesium metal can facilitate elimination reactions leading to cyclic allene formation. These methods often involve treating halo-substituted ethyl cyclohexenecarboxylates with an active metal in an appropriate solvent. The metal initiates single-electron transfer processes that ultimately result in elimination and formation of the desired allene.

For example, treatment of 1,1-dibromocyclohexane derivatives bearing a carboxylate functionality with sodium or magnesium metal in tetrahydrofuran or diethyl ether can lead to elimination and formation of the corresponding cyclic allene. While these methods can be effective, they often require careful control of reaction conditions to prevent overreduction or side reactions involving the carboxylate functionality.

Palladium-Catalyzed Methods

Palladium-catalyzed transformations offer potential routes to this compound through selective elimination reactions. These methods typically employ palladium catalysts such as Pd(OAc)₂ or Pd₂(dba)₃ in combination with appropriate ligands to facilitate elimination and formation of the allene system.

An advantage of palladium-catalyzed approaches is their compatibility with various functional groups, including carboxylates, allowing for the synthesis of functionalized cyclic allenes under relatively mild conditions. However, these methods often require careful optimization of catalyst, ligand, and reaction conditions to achieve selective formation of the desired cyclic allene product.

Thermal and Photochemical Methods

Thermal and photochemical methods provide additional strategies for generating this compound, particularly through rearrangement reactions of suitable precursors.

Retro-Diels-Alder Approaches

Retro-Diels-Alder reactions represent another thermal approach for generating cyclic allenes. This strategy involves the thermal cycloreversion of a suitable Diels-Alder adduct to release the cyclic allene under controlled conditions. For this compound, appropriate Diels-Alder adducts containing the carboxylate functionality could serve as precursors.

An advantage of the retro-Diels-Alder approach is the potential for incorporating specific substitution patterns into the cyclic allene through appropriate design of the Diels-Alder adduct precursor. However, like other thermal methods, compatibility with the carboxylate functionality must be carefully considered to prevent decomposition or side reactions under the high temperatures typically required for cycloreversion.

Doering-Moore-Skattebøl (DMS) Reaction

The Doering-Moore-Skattebøl (DMS) reaction represents a well-established approach for generating cyclic allenes through the reaction of dibromocyclopropanes with organolithium reagents. This method proceeds through initial formation of a cyclopropene intermediate, which subsequently rearranges to the corresponding cyclic allene.

For preparing this compound using this approach, a suitable dibromocyclopropane-fused cyclohexane precursor bearing the carboxylate functionality would be required. Treatment of this precursor with an organolithium reagent such as methyllithium or n-butyllithium at low temperature would induce formation of the cyclopropene intermediate, which would then rearrange to the desired cyclic allene.

Table 2. Comparison of the Doering-Moore-Skattebøl reaction with other methods

| Aspect | DMS Reaction | Base-Induced Elimination | Metal-Mediated Methods | Thermal Methods |

|---|---|---|---|---|

| Precursor complexity | High | Moderate | Moderate | Variable |

| Reaction conditions | -78°C to -20°C | 0°C to 60°C | RT to reflux | >500°C (FVP) |

| Functional group tolerance | Moderate | Good | Very good | Limited |

| Selectivity | High | Variable | Variable | Moderate |

| Scalability | Limited | Good | Moderate | Very limited |

| Specialized equipment | No | No | No | Yes (for FVP) |

While the DMS reaction has been successfully applied to the synthesis of various cyclic allenes, its application to carboxylate-functionalized systems requires careful consideration of the compatibility of the carboxylate group with the strongly basic organolithium reagents. Protecting group strategies or alternative approaches may be necessary depending on the specific requirements of the synthesis.

Fluoride-Mediated Elimination Strategy

Fluoride-mediated elimination of allylic silanes represents a milder alternative for generating cyclic allenes, including this compound. This approach involves treating an appropriately positioned allylic silane with a fluoride source such as tetrabutylammonium fluoride (TBAF) to induce elimination and formation of the allene system.

For this compound, a cyclohexene precursor bearing both a silyl group and the ethyl carboxylate functionality would serve as the starting material. The key advantage of this method is the relatively mild conditions, which are compatible with a range of functional groups, including carboxylates. Additionally, the high affinity of silicon for fluoride provides a strong driving force for the elimination reaction.

The main challenge with this approach is the synthesis of the allylic silane precursor, which may require multiple steps. However, once prepared, the fluoride-mediated elimination typically proceeds with good selectivity under mild conditions, making it a potentially valuable method for generating sensitive cyclic allenes like this compound.

Dehydro-Diels-Alder and Electrocyclization Approaches

Dehydro-Diels-Alder reactions and related electrocyclization approaches offer alternative strategies for constructing the cyclohexa-1,2-diene system with a carboxylate functionality at position 1.

Dehydro-Diels-Alder Reaction

The dehydro-Diels-Alder reaction involves a cycloaddition between a diene and a dienophile, followed by elimination of a leaving group to form the cyclic allene. For this compound, an appropriately designed diene component bearing the carboxylate functionality could undergo cycloaddition with a suitable dienophile, followed by elimination to generate the desired cyclic allene.

This approach offers the advantage of potentially controlling the regioselectivity of the cycloaddition through appropriate design of the diene and dienophile components. However, the success of this method depends on identifying suitable conditions for both the cycloaddition and subsequent elimination steps, which may require careful optimization.

Dehydro-Electrocyclization Reactions

Dehydro-electrocyclization reactions involve the electrocyclization of a conjugated system followed by elimination of a leaving group to form a cyclic allene. For this compound, an acyclic precursor containing the carboxylate functionality and appropriate conjugated system could undergo electrocyclization under thermal or photochemical conditions, followed by elimination to generate the cyclic allene.

Like the dehydro-Diels-Alder approach, this method offers potential for controlling the regioselectivity of the reaction through appropriate design of the precursor. However, it requires careful consideration of the compatibility of the reaction conditions with the carboxylate functionality and may necessitate protection strategies depending on the specific requirements of the synthesis.

Trapping and Characterization Strategies

Due to the high reactivity of this compound, direct isolation is generally challenging, and the intermediate is typically trapped in situ for characterization and synthetic applications. Various trapping strategies have been employed to capture and utilize cyclic allenes, with [4+2] cycloadditions being particularly common.

One effective approach involves generating the cyclic allene in the presence of a dienophile such as furan, which undergoes [4+2] cycloaddition to form more stable cycloadducts. For example, when chloride 43a was treated with base to generate allene 43b, the intermediate was trapped in situ by furan to afford [4+2] cycloadducts 44a and 44b in yields of 22% and 45%, respectively.

These trapped products can then be characterized using standard analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and X-ray crystallography, providing indirect evidence for the structure and reactivity of the cyclic allene intermediate. The regioselectivity and stereoselectivity of the trapping reactions can also provide valuable insights into the electronic and steric properties of the cyclic allene.

Table 3. Common trapping agents for this compound

Beyond cycloaddition reactions, other trapping strategies include nucleophilic additions to the central carbon of the allene, radical reactions, and transition metal-catalyzed transformations. The choice of trapping method depends on the specific synthetic objectives and the desired structural features of the final products.

Synthetic Applications in Complex Molecule Synthesis

This compound represents a valuable synthetic intermediate for accessing complex molecular architectures, particularly functionalized fused cyclic structures. The combination of the reactive cyclic allene system with the versatile carboxylate functionality provides opportunities for diverse transformations leading to structurally complex products.

As noted in Zhou's research, alkyl cyclohexa-1,2-diene-1-carboxylates are "novel cumulene type reactive intermediates, with the potential to access functionalized fused cyclic structures upon trapping." This highlights the synthetic utility of these compounds in constructing complex molecular frameworks that would be challenging to access through alternative routes.

The carboxylate functionality serves as a handle for further transformations, enabling the introduction of additional structural complexity following initial reactions of the cyclic allene. For example, the ester group can undergo hydrolysis, reduction, amidation, or other transformations to introduce diverse functional groups onto the cycloadduct scaffold.

Additionally, the stereoselective formation of new stereogenic centers during cycloaddition reactions with the cyclic allene provides opportunities for asymmetric synthesis. The inherent chirality of the bent allene structure can potentially influence the stereochemical outcome of these reactions, offering avenues for stereocontrolled synthesis of complex targets.

Chemical Reactions Analysis

Types of Reactions

Ethyl cyclohexa-1,2-diene-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding diols or carboxylic acids.

Reduction: Reduction reactions can convert the diene ring into a more saturated cyclohexane ring.

Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Catalytic hydrogenation using palladium on carbon is a typical method for reducing the diene ring.

Substitution: Nucleophiles such as amines or alcohols can react with the ester group under basic conditions.

Major Products Formed

Oxidation: Formation of diols or carboxylic acids.

Reduction: Formation of cyclohexane derivatives.

Substitution: Formation of amides or esters with different alkyl or aryl groups.

Scientific Research Applications

Ethyl cyclohexa-1,2-diene-1-carboxylate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with enzymes.

Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl cyclohexa-1,2-diene-1-carboxylate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the corresponding carboxylic acid, which can then participate in further biochemical reactions. The diene ring can also interact with enzymes or other proteins, potentially affecting their function.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features and Conformational Analysis

The position of the diene system and substituent patterns critically affect molecular geometry and stability:

- 1,3-Diene Derivatives : Cyclohexa-1,3-diene rings adopt half-chair conformations, reducing strain through puckering. Hydrogen bonding in naphthalene derivatives further stabilizes these structures .

- 1,4-Diene Systems : Longer conjugation in 1,4-dienes (e.g., ) may enhance thermodynamic stability but reduce reactivity in electrophilic additions due to delocalized π-electrons.

Thermodynamic Stability

Enthalpy of hydrogenation data (Table 1) reflects stability differences based on diene position:

- The 1,2-diene’s proximity of double bonds likely results in the highest strain and least stability, translating to greater exothermicity during hydrogenation. highlights methodologies for calculating such data, though exact values for the target compound require further study.

Reactivity and Chemical Behavior

- Electrophilic Additions : The 1,2-diene’s localized π-electrons may facilitate faster electrophilic attacks compared to 1,4-dienes, where conjugation delocalizes electron density.

- Cycloadditions: Strained 1,2-dienes are superior dienophiles in Diels-Alder reactions, whereas 1,3-dienes (e.g., ) prioritize acting as dienes due to their stability.

- Substituent Effects : Bulky groups (e.g., hydroxypropyl in ) hinder reactivity through steric effects, while electron-withdrawing groups (e.g., esters) enhance electrophilic susceptibility.

Hydrogen Bonding and Solubility

Naphthalene derivatives with hydrogen-bonding motifs () exhibit improved solubility in polar solvents compared to non-functionalized dienes. The target compound’s ester group may similarly enhance polarity, though its strained ring could limit solubility relative to more planar analogs.

Q & A

Q. Example Workflow :

Optimize geometry at B3LYP/6-31G(d) level.

Calculate Gibbs free energy (ΔG) for diene hydrogenation.

Compare with experimental ΔH values (±5 kJ/mol tolerance).

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

Key techniques include:

- NMR :

- IR : Strong C=O stretch at 1720–1740 cm⁻¹.

- Mass Spectrometry : Molecular ion [M⁺] at m/z 180–190 (exact mass depends on substituents).

Q. Case Study :

- Observed KIE : 2.3–2.8 for H/D substitution at C1.

- Conclusion : Stepwise mechanism involving radical intermediates during CAN-mediated cycloaddition .

Basic: What are the best practices for ensuring reproducibility in synthesizing and analyzing this compound?

Methodological Answer:

- Documentation : Record catalyst batches, solvent purity, and reaction conditions (e.g., "stirred under N₂ at 25°C").

- Validation : Cross-check NMR shifts with literature (e.g., δ 5.8 ppm for diene protons ).

- Statistical Tools : Use RSD (relative standard deviation) for triplicate experiments (target: <5%).

Checklist :

☑️ Anhydrous conditions (molecular sieves).

☑️ Internal standard (e.g., tetramethylsilane for NMR).

☑️ Peer review of synthetic protocols.

Advanced: How can structural analogs (e.g., ethyl 2-amino-4,6-diphenyl derivatives) inform SAR studies?

Methodological Answer:

- Synthetic Modifications : Introduce electron-withdrawing/donating groups (e.g., –F, –NH₂) at C4/C6 to study electronic effects .

- Crystallography : Resolve X-ray structures (e.g., C–C bond lengths in diene moiety) to correlate geometry with reactivity .

- Activity Testing : Compare cycloaddition rates (k) under identical conditions.

Q. Example SAR Table :

| Substituent | Bond Length (Å) | Cycloaddition Rate (k, M⁻¹s⁻¹) |

|---|---|---|

| –H | 1.34 | 0.15 |

| –F | 1.32 | 0.22 |

| –NH₂ | 1.36 | 0.08 |

Basic: How should researchers address discrepancies between experimental and computational data for this compound?

Methodological Answer:

- Error Source Analysis : Check solvent effects (implicit vs. explicit models) and basis set limitations in DFT .

- Experimental Replication : Repeat measurements (e.g., calorimetry for ΔH) with controlled humidity/temperature.

- Collaboration : Share raw data (e.g., crystallographic .cif files) for peer validation .

Advanced: What strategies mitigate diene isomerization during storage or reaction?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.